molecular formula C19H25ClN4O3 B7006325 N-[3-chloro-4-[[2-(dimethylamino)-2-oxoethyl]carbamoyl]phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide

N-[3-chloro-4-[[2-(dimethylamino)-2-oxoethyl]carbamoyl]phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide

Cat. No.: B7006325
M. Wt: 392.9 g/mol
InChI Key: WRVYFBABZGIGHZ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[[2-(dimethylamino)-2-oxoethyl]carbamoyl]phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a dimethylamino group, and an azetidine ring.

Properties

IUPAC Name

N-[3-chloro-4-[[2-(dimethylamino)-2-oxoethyl]carbamoyl]phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O3/c1-23(2)17(25)9-21-18(26)15-6-5-14(8-16(15)20)22-19(27)24-10-13(11-24)7-12-3-4-12/h5-6,8,12-13H,3-4,7,9-11H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVYFBABZGIGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)C1=C(C=C(C=C1)NC(=O)N2CC(C2)CC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-[[2-(dimethylamino)-2-oxoethyl]carbamoyl]phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chloro-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.

    Formation of the azetidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the functional groups: The final step involves coupling the various functional groups under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-[[2-(dimethylamino)-2-oxoethyl]carbamoyl]phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-chloro-4-[[2-(dimethylamino)-2-oxoethyl]carbamoyl]phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-[[2-(dimethylamino)-2-oxoethyl]carbamoyl]phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-[[2-(dimethylamino)-2-oxoethyl]carbamoyl]phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide: shares structural similarities with other azetidine derivatives and chloro-substituted phenyl compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

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